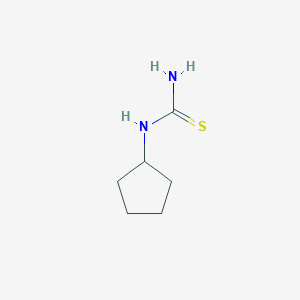

Cyclopentylthiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclopentylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S/c7-6(9)8-5-3-1-2-4-5/h5H,1-4H2,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJCUYXHMQFYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353141 | |

| Record name | cyclopentylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102936-57-2 | |

| Record name | cyclopentylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopentylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Cyclopentylthiourea

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Cyclopentylthiourea, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural characteristics, predicted and experimentally-derived properties, and practical methodologies for its synthesis and analysis. While experimental data for Cyclopentylthiourea is limited, this guide synthesizes available information on analogous N-substituted thioureas to provide a robust and scientifically grounded resource.

Introduction: The Significance of N-Substituted Thioureas

Thiourea and its derivatives are a versatile class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two amino groups. The substitution of one or both nitrogen atoms with alkyl or aryl moieties gives rise to a vast library of N-substituted thioureas with a wide spectrum of biological activities and material properties. These compounds have garnered significant attention in drug discovery as potential antimicrobial, antiviral, and anticancer agents. Furthermore, their coordination chemistry and ability to act as ligands for various metals make them valuable in the development of novel catalysts and functional materials.

Cyclopentylthiourea, with its alicyclic cyclopentyl substituent, presents an interesting case study within this family. The cyclopentyl group imparts a degree of conformational flexibility and lipophilicity that can significantly influence its interaction with biological targets and its overall physicochemical behavior. A thorough understanding of these properties is paramount for its rational application in research and development.

Core Physicochemical Properties of Cyclopentylthiourea

Due to the limited availability of direct experimental data for Cyclopentylthiourea, the following table includes a combination of predicted values and experimental data from closely related analogs to provide a comprehensive profile.

| Property | Value (Cyclopentylthiourea) | Method/Source | Analog Data |

| Molecular Formula | C₆H₁₂N₂S | - | - |

| Molecular Weight | 144.24 g/mol | Calculated | - |

| Melting Point | Estimated: 140-160 °C | Based on Analogs | N-Cyclohexylthiourea: 148-150 °C |

| Boiling Point | > 200 °C (decomposes) | Predicted | 1,3-Dicyclohexylthiourea: 345.3 °C at 760 mmHg[1] |

| Solubility | Sparingly soluble in water; Soluble in alcohols, acetone, and DMSO | Predicted | Thiourea: 14.2 g/100 mL in water at 25 °C[2] |

| pKa (of the protonated thiourea) | Estimated: ~ -1 to 1 | Based on Analogs | Thiourea: -1.0 |

| logP (Octanol-Water Partition Coefficient) | 1.3 (Predicted) | XLogP3 | - |

Expert Insights: The melting point of N-substituted thioureas is significantly influenced by the nature of the substituent and the potential for intermolecular hydrogen bonding. The presence of the cyclopentyl group is expected to result in a crystalline solid with a melting point comparable to or slightly lower than its cyclohexyl analog due to differences in packing efficiency. The predicted logP suggests moderate lipophilicity, a key parameter in drug design influencing membrane permeability and bioavailability.

Synthesis of Cyclopentylthiourea: A Reliable Protocol

The most common and efficient method for the synthesis of N-monosubstituted thioureas is the reaction of a primary amine with an isothiocyanate. In the case of Cyclopentylthiourea, this involves the reaction of cyclopentylamine with a source of the thiocyanate ion, which is then converted in situ to the isothiocyanate, or directly with cyclopentyl isothiocyanate if available.

General Synthetic Workflow

Caption: General workflow for the synthesis of Cyclopentylthiourea.

Step-by-Step Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of N-acyl thiourea derivatives and is expected to be effective for the preparation of Cyclopentylthiourea.[3][4]

-

Preparation of the Isothiocyanate Intermediate: In a round-bottom flask equipped with a reflux condenser, dissolve potassium thiocyanate (1.0 mmol) in 15 mL of anhydrous acetone.

-

Reaction with Amine: To this suspension, add cyclopentylamine (1.0 mmol).

-

Reaction Conditions: The reaction mixture can be either refluxed for 2-3 hours or subjected to ultrasonication at room temperature for approximately 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a beaker containing 50 mL of cold water. A white precipitate of Cyclopentylthiourea should form.

-

Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield pure Cyclopentylthiourea.

Causality Behind Experimental Choices:

-

Anhydrous Acetone: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the isothiocyanate intermediate.

-

Ultrasonication: This technique provides an energy-efficient alternative to heating, often leading to shorter reaction times and higher yields by promoting efficient mixing and mass transfer.[4]

-

Recrystallization: This is a standard and effective method for purifying solid organic compounds, ensuring the removal of unreacted starting materials and by-products.

Spectral Characteristics: A Guide to Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

N-H protons: Two broad signals are expected in the region of 7-9 ppm, corresponding to the two N-H protons. The exact chemical shift and multiplicity will depend on the solvent and concentration.

-

Cyclopentyl protons: A multiplet for the methine proton (CH-N) is expected to be downfield from the other cyclopentyl protons, likely in the range of 3.5-4.5 ppm. The remaining methylene protons of the cyclopentyl ring will appear as multiplets in the upfield region, typically between 1.2 and 2.0 ppm.

-

-

¹³C NMR:

-

Thiocarbonyl carbon (C=S): A characteristic signal for the C=S carbon is expected to appear in the downfield region of the spectrum, typically between 180 and 200 ppm.

-

Cyclopentyl carbons: The methine carbon attached to the nitrogen will be the most downfield of the cyclopentyl carbons, likely in the range of 50-60 ppm. The other methylene carbons of the cyclopentyl ring will appear in the upfield region, typically between 20 and 40 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum of Cyclopentylthiourea is expected to show characteristic absorption bands for its functional groups:

-

N-H stretching: A broad band or multiple bands in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations.

-

C-H stretching: Bands in the region of 2850-3000 cm⁻¹ due to the C-H stretching of the cyclopentyl group.

-

Thioamide I band (primarily C=N stretching and N-H bending): A strong band around 1500-1550 cm⁻¹.

-

Thioamide II band (N-H bending and C-N stretching): A band in the region of 1250-1350 cm⁻¹.

-

Thioamide III band (C-N and C-S stretching): A band around 950-1050 cm⁻¹.

-

C=S stretching: A weaker band in the region of 700-850 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for Cyclopentylthiourea would be observed at m/z = 144. Characteristic fragmentation patterns would likely involve the loss of the cyclopentyl group or cleavage of the C-N bond.

Safety and Handling

Specific toxicological data for Cyclopentylthiourea is not available. However, based on the known hazards of other N-alkylthioureas, such as N-allylthiourea and N,N'-diethylthiourea, caution should be exercised when handling this compound.[5][6][7]

Potential Hazards:

-

Skin and Eye Irritation: May cause skin and eye irritation.[5] Some thiourea derivatives are known to be skin sensitizers.[5]

-

Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[5]

-

Teratogenicity: Some N-alkylthioureas have shown teratogenic effects in animal studies.[8]

Recommended Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

Cyclopentylthiourea is a compound with significant potential in various scientific fields. This technical guide has provided a detailed overview of its physicochemical properties, drawing upon predictive methods and data from analogous structures to build a comprehensive profile. The outlined synthetic protocol offers a practical and efficient route to its preparation, while the predicted spectral data will aid in its structural characterization. As with any chemical compound, proper safety precautions are essential during its handling and use. It is our hope that this guide will serve as a valuable resource for researchers and scientists, facilitating further exploration and application of Cyclopentylthiourea.

References

-

Teramoto, S., Kaneda, M., Aoyama, H., & Shirasu, Y. (1981). Correlation Between the Molecular Structure of N-alkylureas and N-alkylthioureas and Their Teratogenic Properties. Teratology, 23(3), 335-342. [Link]

-

N,N′-DIETHYLTHIOUREA. IARC Publications. [Link]

-

N-Allylthiourea Safety Data Sheet. Carl Roth. [Link]

-

Thiourea. Sciencemadness Wiki. [Link]

-

New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. National Institutes of Health. [Link]

-

N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. National Institutes of Health. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Thiourea - Sciencemadness Wiki [sciencemadness.org]

- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. carlroth.com [carlroth.com]

- 8. Correlation between the molecular structure of N-alkylureas and N-alkylthioureas and their teratogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclopentylthiourea (CAS 102936-57-2): A Technical Guide for Drug Discovery Professionals

Introduction

Cyclopentylthiourea, identified by CAS number 102936-57-2, is a small molecule belonging to the N-monosubstituted thiourea class of compounds. The thiourea scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to engage in hydrogen bonding and other non-covalent interactions with various biological targets.[1][2] The incorporation of a cyclopentyl group introduces specific steric and lipophilic characteristics that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[3][4]

This technical guide provides a comprehensive overview of Cyclopentylthiourea, consolidating available data with well-established principles of medicinal chemistry for thiourea derivatives. It is intended for researchers, scientists, and drug development professionals interested in the potential applications of this and structurally related compounds. While specific peer-reviewed data on Cyclopentylthiourea is limited, this document extrapolates from the broader class of thiourea derivatives to present its potential biological activities and suggested experimental workflows.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of Cyclopentylthiourea is essential for its application in drug discovery, from formulation to computational modeling.

| Property | Value | Source |

| CAS Number | 102936-57-2 | Internal Database |

| Molecular Formula | C₆H₁₂N₂S | Internal Database |

| Molecular Weight | 144.24 g/mol | Internal Database |

| Canonical SMILES | C1CCC(C1)NC(=S)N | Internal Database |

| Appearance | White to off-white crystalline powder (Predicted) | N/A |

| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol; sparingly soluble in water (Predicted) | N/A |

| LogP (calculated) | 1.5 - 2.0 (Predicted) | N/A |

Synthesis and Characterization

Proposed Synthetic Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reagents: The flask is charged with a solution of concentrated ammonium hydroxide.

-

Addition: Cyclopentyl isothiocyanate is added dropwise to the stirred ammonia solution at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for a specified period, typically ranging from a few hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled in an ice bath to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[5]

Diagram of Proposed Synthesis:

Caption: Proposed synthesis of Cyclopentylthiourea.

Characterization:

The synthesized Cyclopentylthiourea should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum is expected to show signals corresponding to the cyclopentyl protons and the protons of the thiourea moiety. The ¹³C NMR spectrum will show characteristic peaks for the carbons of the cyclopentyl ring and the thiocarbonyl carbon.[6][7]

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching and bending vibrations, as well as the C=S stretching vibration of the thiourea group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.

Potential Biological Activities and Mechanisms of Action

Based on the known biological activities of thiourea derivatives and the structural features of Cyclopentylthiourea, several potential therapeutic applications can be postulated.

Antiviral Activity: Hepatitis C Virus (HCV) NS3 Protease Inhibition

Some commercial suppliers have listed Cyclopentylthiourea as an inhibitor of the Hepatitis C Virus (HCV) NS3 protease. The NS3 protease is a serine protease essential for the replication of HCV, making it a key target for antiviral drug development.[8][9][10] While direct, peer-reviewed evidence for this specific activity of Cyclopentylthiourea is lacking, the thiourea moiety is known to participate in interactions with enzyme active sites.

Proposed Mechanism of Action: The thiourea group can act as a hydrogen bond donor and acceptor, potentially interacting with key amino acid residues in the active site of the NS3 protease. The cyclopentyl group would likely occupy a hydrophobic pocket within the enzyme, contributing to the binding affinity and selectivity.

Diagram of a Generic HCV NS3 Protease Inhibition Assay Workflow:

Caption: A typical workflow for an HCV NS3 protease inhibition assay.

Anti-inflammatory Activity: COX and Nitric Oxide Synthase Inhibition

Thiourea derivatives have been extensively studied for their anti-inflammatory properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2) and nitric oxide synthase (NOS).[11][12][13]

-

Cyclooxygenase (COX) Inhibition: COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Inhibition of COX-2 is a major goal for anti-inflammatory drug development.

-

Nitric Oxide Synthase (NOS) Inhibition: Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO) during inflammation, contributing to tissue damage. Thiourea and its derivatives have been shown to be potent inhibitors of NOS.[14]

Proposed Mechanism of Action: The thiourea moiety can chelate the heme iron in the active site of COX enzymes or interact with key residues in the substrate-binding channel of NOS. The cyclopentyl group would likely contribute to binding by interacting with hydrophobic regions of the enzyme active sites.

Diagram of COX/NOS Inhibition Pathways in Inflammation:

Caption: Potential anti-inflammatory mechanisms of Cyclopentylthiourea.

Experimental Protocols

For researchers interested in evaluating the biological activity of Cyclopentylthiourea, the following general protocols for in vitro assays are provided. These are based on commercially available kits and established methodologies.

HCV NS3/4A Protease Inhibitory Assay (Fluorometric)

This assay measures the inhibition of the NS3/4A protease by monitoring the cleavage of a fluorogenic substrate.

-

Reagent Preparation: Prepare assay buffer, recombinant HCV NS3/4A protease, and a fluorogenic substrate according to the manufacturer's instructions.

-

Compound Preparation: Prepare a dilution series of Cyclopentylthiourea in a suitable solvent (e.g., DMSO).

-

Assay Plate Setup: Add the diluted compound or vehicle control to the wells of a microplate.

-

Enzyme Addition: Add the diluted NS3/4A protease to each well and incubate for a short period to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to each well.

-

Signal Detection: Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC₅₀ value.[10]

COX-1/COX-2 Inhibitor Screening Assay (Colorimetric or Fluorometric)

This assay determines the inhibitory effect of the compound on the peroxidase activity of COX-1 and COX-2.

-

Reagent Preparation: Prepare assay buffer, ovine COX-1 or human recombinant COX-2, heme, and a colorimetric or fluorometric substrate as per the kit protocol.[15][16][17][18]

-

Compound Preparation: Prepare serial dilutions of Cyclopentylthiourea.

-

Assay Procedure: In a 96-well plate, add the assay buffer, heme, enzyme (COX-1 or COX-2), and the test compound or vehicle.

-

Reaction Initiation: Add arachidonic acid to initiate the cyclooxygenase reaction.

-

Signal Detection: After a specified incubation time, add the colorimetric or fluorometric substrate and measure the absorbance or fluorescence.

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Reagent-based)

This colorimetric assay measures the production of nitrite, a stable oxidation product of NO.

-

Reagent Preparation: Prepare assay buffer, recombinant iNOS, and all necessary cofactors (e.g., NADPH, FAD, FMN, BH4, calmodulin). Prepare the Griess reagents.[14][19]

-

Compound Preparation: Prepare a dilution series of Cyclopentylthiourea.

-

Reaction Mixture: In a microplate, combine the assay buffer, enzyme, cofactors, and the test compound or vehicle.

-

Reaction Initiation: Add L-arginine to start the reaction and incubate.

-

Nitrite Detection: After incubation, add the Griess reagents to each well to develop a colored product.

-

Signal Measurement: Measure the absorbance at the appropriate wavelength (typically around 540 nm).

-

Data Analysis: Create a standard curve using a nitrite standard and calculate the amount of nitrite produced in each well. Determine the IC₅₀ value of the inhibitor.[20]

Computational Modeling and Docking

Molecular docking studies can provide valuable insights into the potential binding modes of Cyclopentylthiourea with its putative targets.[11][12][21][22][23] These in silico methods can help in understanding structure-activity relationships and guide the design of more potent analogs.

Diagram of a General Molecular Docking Workflow:

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A Method to Simultaneously Monitor Hepatitis C Virus NS3 Helicase and Protease Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Establishment of a simple assay in vitro for hepatitis C virus NS3 serine protease based on recombinant substrate and single-chain protease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-Inflammatory Screening of Thiourea Derivatives Based on Molecular Docking Studies - Sinteza 2022 [portal.sinteza.singidunum.ac.rs]

- 12. Computational Studies of Thiourea Derivatives as Anticancer Candidates through Inhibition of Sirtuin-1 (SIRT1) | Ruswanto | Jurnal Kimia Sains dan Aplikasi [ejournal.undip.ac.id]

- 13. scientificupdate.com [scientificupdate.com]

- 14. bioassaysys.com [bioassaysys.com]

- 15. korambiotech.com [korambiotech.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. interchim.fr [interchim.fr]

- 18. COX (ovine) Colorimetric Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]

- 19. bioassaysys.com [bioassaysys.com]

- 20. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A Computational Study on Thiourea Analogs as Potent MK-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Characterization of N-Cyclopentylthiourea

Abstract: This technical guide provides a detailed exploration of N-Cyclopentylthiourea, a molecule of significant interest in medicinal chemistry, notably for its role as an inhibitor of the Hepatitis C Virus (HCV) NS3 protease. Designed for researchers, chemists, and drug development professionals, this document outlines a robust and reproducible synthetic pathway, delves into the causal reasoning behind the chosen methodology, and establishes a comprehensive, self-validating protocol for its structural characterization using modern spectroscopic techniques. We present detailed experimental procedures, expected analytical data, and the underlying scientific principles to ensure both technical accuracy and practical utility.

Introduction: Strategic Importance of the Thiourea Scaffold

The thiourea functional group is a cornerstone in the design of biologically active molecules. By replacing the oxygen atom of urea with sulfur, the resulting thiourea exhibits higher acidity and serves as a more potent hydrogen bond donor.[1] This unique electronic character is pivotal for its function in molecular recognition, enabling strong and specific interactions with biological targets such as enzymes and receptors. Consequently, thiourea derivatives are prevalent in a wide array of therapeutic areas, demonstrating antibacterial, anticancer, and antiviral properties, and are also invaluable as organocatalysts in asymmetric synthesis.[1][2][3]

A Profile of N-Cyclopentylthiourea

N-Cyclopentylthiourea (CAS No: 102936-57-2) is a monosubstituted thiourea featuring a cyclopentyl moiety.[4] This lipophilic group can enhance cell membrane permeability and engage in hydrophobic interactions within protein binding pockets. Its primary documented application is as an inhibitor of the NS3 protease, an enzyme critical for the replication of the Hepatitis C Virus, highlighting its potential in the development of novel antiviral agents. This guide provides the foundational chemical knowledge required to synthesize and verify this important compound.

| Identifier | Value |

| IUPAC Name | 1-cyclopentylthiourea |

| CAS Number | 102936-57-2[4] |

| Molecular Formula | C₆H₁₂N₂S[4] |

| Molecular Weight | 144.24 g/mol [4] |

Synthetic Strategy and Mechanistic Rationale

The synthesis of thioureas can be approached through several pathways.[5] The most common and reliable method involves the reaction of a primary amine with an isothiocyanate. While direct coupling is possible if cyclopentyl isothiocyanate is available, a more fundamental and instructive approach involves its in situ or sequential preparation from readily available precursors.

Selected Synthetic Pathway: A Two-Step Approach

We have selected a robust two-step synthesis starting from cyclopentylamine. This pathway was chosen for its high efficiency, mechanistic clarity, and reliance on common laboratory reagents.

-

Step 1: Synthesis of Cyclopentyl Isothiocyanate. Cyclopentylamine, a primary amine, acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide (CS₂).[6] This reaction, typically conducted in the presence of a base, forms a dithiocarbamate salt intermediate.[7][8] Subsequent desulfurization of this intermediate yields the target cyclopentyl isothiocyanate. This is a classic and versatile method for preparing isothiocyanates from primary amines.[9][10]

-

Step 2: Synthesis of N-Cyclopentylthiourea. The purified cyclopentyl isothiocyanate, now a potent electrophile, is reacted with a nucleophilic source of ammonia (e.g., aqueous ammonium hydroxide). The nucleophilic attack of ammonia on the central carbon of the isothiocyanate group, followed by proton transfer, yields the final N-Cyclopentylthiourea product.

This structured approach allows for the isolation and purification of the isothiocyanate intermediate if desired, ensuring a high-purity final product and providing clear checkpoints for reaction monitoring.

Figure 1: Overall two-step synthetic workflow for N-Cyclopentylthiourea.

Experimental Protocols

Materials and Reagents

-

Cyclopentylamine (C₅H₁₁N, CAS: 1003-03-8)[11]

-

Carbon Disulfide (CS₂, CAS: 75-15-0)

-

Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Trichlorotriazine (TCT) or Iron(III) Chloride (FeCl₃)[7][12]

-

Dichloromethane (CH₂Cl₂)

-

Ammonium Hydroxide (NH₄OH, aqueous solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Safety Precautions

-

Cyclopentylamine: Corrosive and flammable. Handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[11]

-

Carbon Disulfide: Highly flammable with a low flash point and toxic upon inhalation. All operations must be performed in a fume hood, away from ignition sources.[13]

-

Solvents: Dichloromethane is a volatile solvent. Avoid inhalation and skin contact.

Protocol 1: Synthesis of Cyclopentyl Isothiocyanate

This protocol is adapted from established methods for isothiocyanate synthesis from primary amines.[7]

-

Dithiocarbamate Salt Formation: To a stirred solution of cyclopentylamine (20 mmol) and potassium carbonate (40 mmol) in 20 mL of water, add carbon disulfide (24 mmol) dropwise over 30 minutes at room temperature.

-

Reaction Monitoring: Allow the mixture to stir for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the complete consumption of the starting amine.

-

Desulfurization: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve trichlorotriazine (TCT, 10 mmol) in 15 mL of dichloromethane (CH₂Cl₂). Add the TCT solution dropwise to the vigorously stirred reaction mixture.

-

Causality: TCT is an efficient desulfurylation agent that activates the dithiocarbamate salt, facilitating the elimination of a sulfur atom to form the stable isothiocyanate C=N=S triple bond system.[7]

-

-

Work-up and Isolation: After stirring for an additional 30 minutes at 0 °C, allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer twice with 15 mL portions of CH₂Cl₂.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is cyclopentyl isothiocyanate, which can be used directly in the next step or purified further by vacuum distillation.

Protocol 2: Synthesis of N-Cyclopentylthiourea

-

Reaction Setup: Dissolve the crude cyclopentyl isothiocyanate (assuming 20 mmol theoretical) in 30 mL of ethanol in a round-bottom flask.

-

Nucleophilic Addition: To this solution, add 30 mL of a concentrated aqueous solution of ammonium hydroxide (~28%).

-

Reaction Execution: Stir the mixture at room temperature for 4-6 hours. A white precipitate of N-Cyclopentylthiourea should begin to form.

-

Causality: The nitrogen atom of ammonia is a potent nucleophile that attacks the electrophilic carbon of the isothiocyanate. The resulting intermediate rapidly rearranges to form the thermodynamically stable thiourea product.

-

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove any unreacted ammonia and salts.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure N-Cyclopentylthiourea as a white crystalline solid. Dry the final product in a vacuum oven.

Physicochemical and Spectroscopic Characterization

A multi-technique approach is essential for unambiguous structural confirmation. The data from each analysis should be consistent and collectively validate the identity and purity of the synthesized compound.[14]

Predicted Physical and Chemical Properties

| Property | Predicted Value / Description |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₆H₁₂N₂S |

| Molecular Weight | 144.24 g/mol |

| Melting Point | Literature values vary; typically in the range of 150-160 °C |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like ethanol, DMSO |

Spectroscopic Analysis Workflow

Sources

- 1. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 102936-57-2 Cas No. | Cyclopentyl-thiourea | Matrix Scientific [matrixscientific.com]

- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. Isothiocyanate synthesis [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. CAS 1003-03-8: Cyclopentylamine | CymitQuimica [cymitquimica.com]

- 12. A One-Pot Approach to Pyridyl Isothiocyanates from Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. carlroth.com [carlroth.com]

- 14. orgchemboulder.com [orgchemboulder.com]

Cyclopentylthiourea: An In-depth Technical Guide to its Mechanism of Action in Biological Systems

Introduction: The Emergence of Cyclopentylthiourea in Drug Discovery

Thiourea and its derivatives have long been a focal point in medicinal chemistry, demonstrating a remarkable breadth of biological activities including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.[1] The versatility of the thiourea scaffold, SC(NH₂)₂, allows for diverse chemical modifications, leading to compounds with tailored therapeutic profiles. Within this promising class of molecules, Cyclopentylthiourea (CPT), which incorporates a cyclopentyl moiety, represents a compelling area of investigation for researchers and drug development professionals. The inclusion of the cyclopentyl group can significantly influence the molecule's lipophilicity, conformational flexibility, and binding interactions with biological targets, potentially enhancing potency and selectivity.[2]

This technical guide provides a comprehensive exploration of the putative mechanisms of action of Cyclopentylthiourea in biological systems. Drawing upon the established pharmacology of thiourea derivatives and the known contributions of cyclic moieties in drug design, we will delve into the core principles of CPT's potential biological effects, from enzyme inhibition to the modulation of critical signaling pathways. This document is intended to serve as a foundational resource for scientists engaged in the preclinical evaluation and development of CPT and related analogues.

Part 1: Unraveling the Core Mechanisms of Action

While the precise molecular targets of Cyclopentylthiourea are still under active investigation, based on the extensive research on analogous compounds, we can postulate several key mechanisms through which it may exert its biological effects. These include direct enzyme inhibition and the modulation of intracellular signaling cascades.

Enzyme Inhibition: A Primary Mode of Action

A predominant mechanism of action for many thiourea derivatives is the inhibition of specific enzymes.[1] The sulfur and nitrogen atoms of the thiourea group are excellent metal ion chelators and can also participate in hydrogen bonding, enabling these compounds to interact with the active sites of various enzymes.

Enzyme inhibition by small molecules can occur through several reversible mechanisms, primarily competitive and non-competitive inhibition.[3]

-

Competitive Inhibition: In this mode, the inhibitor, having a similar structure to the natural substrate, competes for binding to the enzyme's active site.[4][5] By occupying the active site, the competitive inhibitor prevents the substrate from binding, thereby reducing the rate of the enzymatic reaction. This type of inhibition can be overcome by increasing the substrate concentration.[4][5]

-

Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site).[3] This binding event induces a conformational change in the enzyme that alters the shape of the active site, making it less efficient at converting the substrate to the product, even when the substrate is bound.[6] Unlike competitive inhibition, the effects of a non-competitive inhibitor cannot be surmounted by increasing the substrate concentration.[3]

The specific type of inhibition exerted by Cyclopentylthiourea on a particular enzyme would depend on its binding mode.

Hypothetical Enzyme Inhibition by Cyclopentylthiourea

Caption: Modes of Reversible Enzyme Inhibition by Cyclopentylthiourea.

Based on the known activity of thiourea derivatives, several enzyme families are plausible targets for Cyclopentylthiourea:

-

Ureases: Thiourea compounds are well-known inhibitors of urease, an enzyme crucial for the survival of certain pathogenic bacteria.[1]

-

Tyrosinases: These enzymes are involved in melanin biosynthesis, and their inhibition is of interest in cosmetics and for treating hyperpigmentation disorders. Some thiourea derivatives have shown potent tyrosinase inhibitory activity.

-

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system. Inhibition of these enzymes is a therapeutic strategy for Alzheimer's disease.[1]

-

Kinases: Protein kinases are critical regulators of cellular signaling and are major targets in cancer therapy. The ability of CPT to modulate cell signaling pathways suggests potential kinase inhibitory activity.

Modulation of Intracellular Signaling Pathways

Beyond direct enzyme inhibition, Cyclopentylthiourea may exert its biological effects by modulating key intracellular signaling pathways that control cell proliferation, survival, and inflammatory responses.

The cyclic AMP (cAMP) signaling pathway is a ubiquitous second messenger system that regulates a vast array of cellular processes.[7] Dysregulation of this pathway is implicated in numerous diseases.[8] It is plausible that CPT could influence the levels of cAMP by inhibiting or activating enzymes involved in its synthesis (adenylyl cyclase) or degradation (phosphodiesterases).

Hypothetical Modulation of the cAMP Signaling Pathway by Cyclopentylthiourea

Caption: Potential Intervention Points of CPT in the cAMP Pathway.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Constitutive activation of this pathway is a hallmark of many cancers and inflammatory diseases. Some thiourea derivatives have been shown to inhibit NF-κB signaling, suggesting a potential anti-inflammatory and anticancer mechanism for Cyclopentylthiourea.

Antioxidant Activity

Many thiourea derivatives exhibit antioxidant properties, which may contribute to their overall biological activity.[1] They can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS), or by chelating metal ions that catalyze the formation of ROS.[9][10] The antioxidant mechanism of Cyclopentylthiourea likely involves similar processes, protecting cells from oxidative damage.[11]

Part 2: Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action of Cyclopentylthiourea, a series of well-defined experimental protocols are essential.

Enzyme Inhibition Assays

Objective: To determine if Cyclopentylthiourea inhibits a specific enzyme and to characterize the nature of this inhibition.

Protocol: General Enzyme Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare stock solutions of the target enzyme and its specific substrate in an appropriate buffer.

-

Inhibitor Preparation: Prepare a stock solution of Cyclopentylthiourea in a suitable solvent (e.g., DMSO) and create a series of dilutions.

-

Assay Setup: In a 96-well plate, add the enzyme solution to wells containing either buffer (control), a known inhibitor (positive control), or different concentrations of Cyclopentylthiourea.

-

Pre-incubation: Incubate the enzyme with the inhibitor for a defined period to allow for binding.

-

Reaction Initiation: Add the substrate to all wells to initiate the enzymatic reaction.

-

Data Acquisition: Measure the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Plot the reaction rate as a function of substrate concentration for each inhibitor concentration. Use Lineweaver-Burk or Michaelis-Menten plots to determine the type of inhibition and calculate the inhibition constant (Ki).[2]

Experimental Workflow for Enzyme Inhibition Analysis

Caption: Workflow for Characterizing Enzyme Inhibition by CPT.

Cellular Assays for Signaling Pathway Modulation

Objective: To assess the effect of Cyclopentylthiourea on specific intracellular signaling pathways.

Protocol: Western Blot Analysis for NF-κB Activation

-

Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages for inflammation studies, cancer cell lines) and treat them with a stimulating agent (e.g., TNF-α) in the presence or absence of varying concentrations of Cyclopentylthiourea.

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for key proteins in the NF-κB pathway (e.g., phosphorylated IκBα, p65) and a loading control (e.g., β-actin).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the effect of Cyclopentylthiourea on the phosphorylation and thus activation of NF-κB pathway components.

Antioxidant Capacity Assays

Objective: To measure the in vitro antioxidant activity of Cyclopentylthiourea.

Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol and a series of dilutions of Cyclopentylthiourea.

-

Assay: In a 96-well plate, mix the DPPH solution with different concentrations of Cyclopentylthiourea or a standard antioxidant (e.g., ascorbic acid).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm. The reduction in absorbance indicates the scavenging of the DPPH radical.

-

Calculation: Calculate the percentage of radical scavenging activity for each concentration of Cyclopentylthiourea and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Part 3: Quantitative Data and Structure-Activity Relationships

While specific quantitative data for Cyclopentylthiourea is not yet widely available in the public domain, studies on analogous thiourea derivatives have reported IC50 values in the micromolar to nanomolar range for various biological activities. For instance, certain thiourea-based anticancer agents have shown IC50 values as low as 7-20 µM against breast and lung cancer cell lines.[12] The cyclopentyl group in CPT is expected to enhance its lipophilicity, which may improve cell permeability and target engagement, potentially leading to lower IC50 values compared to more polar analogues.

Table 1: Representative Biological Activities of Thiourea Derivatives

| Compound Class | Biological Activity | Target/Assay | Reported IC50/Activity | Reference |

| Phenylthiourea derivatives | Anticancer | MTT assay (various cancer cell lines) | 7-20 µM | [12] |

| Benzothiazole-thiourea hybrids | Tyrosinase Inhibition | Mushroom tyrosinase | 1.34 µM | |

| Thiazole-thiourea hybrids | Cholinesterase Inhibition | AChE and BChE | 0.3-22 µM | [13] |

| Bis-thiourea derivatives | Antioxidant | ABTS and DPPH assays | IC50 of 45-52 µg/mL | [13] |

Conclusion and Future Directions

Cyclopentylthiourea stands as a promising scaffold for the development of novel therapeutic agents. Based on the extensive body of research on thiourea derivatives, its mechanism of action in biological systems is likely multifaceted, involving enzyme inhibition, modulation of critical signaling pathways such as cAMP and NF-κB, and antioxidant effects. The cyclopentyl moiety is anticipated to confer favorable pharmacokinetic and pharmacodynamic properties.

Future research should focus on the definitive identification of the specific molecular targets of Cyclopentylthiourea through techniques such as affinity chromatography, proteomics, and computational docking studies. Elucidating the precise binding interactions and the downstream consequences of target engagement will be crucial for optimizing its therapeutic potential and advancing its development as a clinical candidate. The experimental protocols outlined in this guide provide a robust framework for undertaking these critical next steps.

References

-

Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity - Kent Academic Repository. (URL: [Link])

-

Design, synthesis, and biological evaluation of novel thiourea derivatives as small molecule inhibitors for prostate specific membrane antigen - PubMed. (URL: [Link])

-

Scientists Discover Natural Compound That Stops Cancer Progression - SciTechDaily. (URL: [Link])

-

New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - NIH. (URL: [Link])

-

Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. (URL: [Link])

-

Enzyme inhibition and kinetics graphs (article) - Khan Academy. (URL: [Link])

-

Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - MDPI. (URL: [Link])

-

Synthesis and biological evaluation of 12,13-cyclopropyl and 12,13-cyclobutyl epothilones. (URL: [Link])

-

ENZYME INHIBITORS. (URL: [Link])

-

Enzyme inhibitors - UCL. (URL: [Link])

-

Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview - PMC - NIH. (URL: [Link])

-

The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). (URL: [Link])

-

Enzyme Inhibition - Types of Inhibition - TeachMePhysiology. (URL: [Link])

-

Pro-apoptotic activity of cyclopentenone in cancer cells - PubMed. (URL: [Link])

-

The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). (URL: [Link])

-

2.5: Enzyme Kinetics and Inhibition - Chemistry LibreTexts. (URL: [Link])

-

Natural Cyclopeptides as Anticancer Agents in the Last 20 Years - PMC - PubMed Central. (URL: [Link])

-

(PDF) Pro-apoptotic activity of cyclopentenone in cancer cells. (URL: [Link])

-

Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC - PubMed Central. (URL: [Link])

-

Cytotoxicity Study of Cyclopentapeptide Analogues of Marine Natural Product Galaxamide towards Human Breast Cancer Cells - PMC - PubMed Central. (URL: [Link])

-

Enzyme kinetics - Wikipedia. (URL: [Link])

-

Lecture # 5, 6 – Enzyme Inhibition and Toxicity. (URL: [Link])

-

Antioxidant activity of an aminothiazole compound: possible mechanisms - PubMed. (URL: [Link])

-

Anti-inflammatory Action of Pluchea Sagittalis: Involvement of an Antioxidant Mechanism. (URL: [Link])

-

Protein targets in Mycobacterium tuberculosis and their inhibitors for therapeutic implications: A narrative review - PubMed. (URL: [Link])

Sources

- 1. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 2. Khan Academy [khanacademy.org]

- 3. Untitled Document [ucl.ac.uk]

- 4. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory action of Pluchea sagittalis: involvement of an antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of cyclopentyl-triazolol-pyrimidine (CPTP) based P2Y12 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Cyclopentylthiourea: A Technical Guide to its Biological Activities

For Immediate Release to the Scientific Community

[SHANGHAI, CN – January 8, 2026] – In the dynamic landscape of drug discovery, the exploration of novel scaffolds with diverse biological activities is paramount. Among these, thiourea derivatives have consistently emerged as a privileged class of compounds, demonstrating a wide spectrum of therapeutic potential.[1] This technical guide focuses on a specific, promising subset: Cyclopentylthiourea and its derivatives. We will delve into its synthesis, established biological activities with a primary focus on urease inhibition, and explore its potential in other therapeutic areas such as antimicrobial and anticancer applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic promise of this versatile molecule.

Introduction: The Thiourea Scaffold and the Significance of the Cyclopentyl Moiety

Thiourea and its derivatives are characterized by the presence of a thiocarbonyl group flanked by two amino groups. This structural motif allows for a multitude of chemical modifications, leading to a vast library of compounds with diverse pharmacological properties.[2][3] These derivatives have been reported to exhibit a remarkable range of biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant effects.[4][5] The mechanism of action is often attributed to their ability to form hydrogen bonds and coordinate with metal ions in the active sites of enzymes.[4]

The incorporation of a cyclopentyl group into the thiourea scaffold introduces specific physicochemical properties that can significantly influence its biological activity. The cyclopentyl ring can enhance lipophilicity, which may improve membrane permeability and cellular uptake. Furthermore, its conformational flexibility can allow for optimal binding to target proteins. This guide will specifically explore the biological activities and therapeutic potential of N-acylthiourea derivatives bearing a cyclopentyl moiety.

Urease Inhibition: A Primary Therapeutic Target of Cyclopentylthiourea Derivatives

A significant and well-documented biological activity of cyclopentyl-linked N-acylthioureas is their potent inhibition of the urease enzyme.[6] Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In humans, urease produced by bacteria, most notably Helicobacter pylori, is a key virulence factor in the pathogenesis of gastritis, peptic ulcers, and even gastric cancer.[7] By neutralizing the acidic environment of the stomach, urease allows H. pylori to colonize the gastric mucosa. Therefore, the inhibition of urease is a validated therapeutic strategy for the eradication of H. pylori infections.[2][8]

A recent study detailed the synthesis and evaluation of a series of cyclopentyl-bearing N-acylthioureas as urease inhibitors.[6] The findings from this study form the cornerstone of our current understanding of Cyclopentylthiourea's therapeutic potential in this area.

Synthesis of Cyclopentyl-linked N-Acylthioureas

The synthesis of cyclopentyl-linked N-acylthioureas is a straightforward and efficient process, typically involving a two-step, one-pot reaction. This methodology allows for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Experimental Protocol: General Synthesis of Cyclopentyl-linked N-Acylthioureas [9][10]

-

Formation of the Acyl Isothiocyanate Intermediate:

-

To a solution of an appropriate acyl chloride (1.0 eq.) in a dry aprotic solvent (e.g., acetone, acetonitrile), add potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN) (1.1 eq.).

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the acyl isothiocyanate. The progress of this step can be monitored by techniques such as thin-layer chromatography (TTC).

-

-

Reaction with Cyclopentylamine:

-

Once the formation of the acyl isothiocyanate is complete, a solution of cyclopentylamine (1.0 eq.) in the same dry solvent is added dropwise to the reaction mixture.

-

The reaction is typically exothermic and is continued with stirring at room temperature for a specified period (e.g., 2-4 hours) until completion.

-

-

Isolation and Purification:

-

The reaction mixture is then poured into ice-cold water to precipitate the crude product.

-

The solid product is collected by vacuum filtration, washed with distilled water, and dried.

-

Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-acyl cyclopentylthiourea derivative.

-

Causality in Experimental Choices: The use of a dry aprotic solvent is crucial to prevent the hydrolysis of the acyl chloride and the acyl isothiocyanate intermediate. The dropwise addition of cyclopentylamine helps to control the exothermic nature of the reaction. Pouring the reaction mixture into ice-cold water facilitates the precipitation of the product due to its lower solubility in aqueous media.

In Vitro Urease Inhibition Assay

The inhibitory activity of the synthesized cyclopentylthiourea derivatives against urease is determined using a well-established in vitro spectrophotometric assay.

Experimental Protocol: In Vitro Urease Inhibition Assay [11][12]

-

Principle: The assay measures the amount of ammonia produced from the enzymatic hydrolysis of urea. The ammonia is quantified using the indophenol method, where it reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex, which is measured spectrophotometrically at a specific wavelength (typically around 625-630 nm).

-

Materials:

-

Jack bean urease enzyme solution

-

Urea solution (substrate)

-

Phosphate buffer (pH 7.0)

-

Phenol-nitroprusside reagent

-

Alkaline hypochlorite solution

-

Test compounds (Cyclopentylthiourea derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Thiourea (as a standard inhibitor)

-

-

Procedure:

-

In a 96-well microplate, add a defined volume of the urease enzyme solution to each well.

-

Add various concentrations of the test compounds to the respective wells. A control well containing the enzyme and solvent (without the inhibitor) is also prepared.

-

Pre-incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the urea solution to all wells.

-

Incubate the plate for a further period (e.g., 15-30 minutes) at the same temperature.

-

Stop the reaction by adding the phenol-nitroprusside reagent, followed by the alkaline hypochlorite solution.

-

Allow the color to develop for a specified time (e.g., 30 minutes) at room temperature.

-

Measure the absorbance of the colored solution using a microplate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] * 100

-

The IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Structure-Activity Relationship (SAR) and Quantitative Data

The study on cyclopentyl-bearing N-acylthioureas revealed significant insights into their structure-activity relationships.[6] The inhibitory potency was found to be highly dependent on the nature and position of substituents on the acyl group.

| Compound ID | Substituent on Acyl Group | Urease Inhibition IC₅₀ (µM) |

| 4a | 4-Chlorophenyl | 2.21 ± 0.62 |

| 4b | 4-Bromophenyl | 3.92 ± 0.59 |

| Thiourea (Standard) | - | 23.00 ± 0.03 |

| Table 1: Urease inhibitory activity of selected cyclopentyl-linked N-acylthioureas. Data sourced from Mumtaz et al. (2025).[6] |

As shown in Table 1, compounds with electron-withdrawing groups, such as chloro and bromo, at the para-position of the phenyl ring of the acyl moiety exhibited the most potent inhibitory activity, with IC₅₀ values significantly lower than the standard inhibitor, thiourea.[6] This suggests that the electronic properties of the substituent play a crucial role in the interaction with the urease active site.

Mechanism of Action: Insights from Molecular Docking

Molecular docking studies have provided a plausible mechanism for the urease inhibitory activity of cyclopentylthiourea derivatives. These in silico analyses help to visualize the binding interactions between the inhibitor and the active site of the enzyme.

The active site of urease contains a bi-nickel center, which is essential for its catalytic activity. Molecular docking simulations have shown that the thiocarbonyl group of the cyclopentylthiourea derivatives coordinates with the two nickel ions in the active site.[6] Additionally, the amino groups of the thiourea moiety form hydrogen bonds with key amino acid residues, such as histidine and aspartate, further stabilizing the enzyme-inhibitor complex.

Caption: Proposed binding mode of a Cyclopentylthiourea derivative in the urease active site.

Exploring Broader Therapeutic Horizons: Antimicrobial and Anticancer Potential

While the urease inhibitory activity of cyclopentylthioureas is well-established, the broader therapeutic potential of this scaffold warrants further investigation. The general class of thiourea derivatives has shown promise in various other therapeutic areas.

Antimicrobial Activity

Thiourea derivatives have been reported to possess significant antimicrobial activity against a range of pathogenic bacteria and fungi.[1][13] The mechanism of their antimicrobial action is thought to involve the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with microbial metabolic pathways.

While specific studies on the antimicrobial properties of Cyclopentylthiourea are limited, the structural features of this molecule suggest that it could be a promising candidate for antimicrobial drug discovery. The lipophilic cyclopentyl group may enhance its ability to penetrate microbial cell walls. Further screening of cyclopentylthiourea derivatives against a panel of clinically relevant microbial strains is a logical next step.

Anticancer Activity

The development of novel anticancer agents is a critical area of research. Thiourea derivatives have demonstrated cytotoxic activity against various cancer cell lines.[3][5][14] Their anticancer mechanisms are diverse and can include the inhibition of protein tyrosine kinases, induction of apoptosis, and cell cycle arrest.[11]

The antiproliferative potential of cyclopentyl-containing compounds has also been noted in other molecular scaffolds.[15] The combination of the thiourea pharmacophore with a cyclopentyl moiety in Cyclopentylthiourea presents an intriguing avenue for the design of new anticancer drugs. Future research should focus on evaluating the cytotoxic effects of a library of cyclopentylthiourea derivatives against a panel of human cancer cell lines to identify lead compounds for further development.

Pharmacokinetic Profile: ADME Properties

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion).[13] In silico prediction of ADME properties is a valuable tool in the early stages of drug discovery to identify compounds with favorable drug-like characteristics.

Computational studies on cyclopentyl-linked N-acylthioureas have predicted good oral bioavailability and favorable ADME profiles.[6] These predictions are based on parameters such as lipophilicity (LogP), aqueous solubility (LogS), and compliance with Lipinski's rule of five.

Caption: A generalized workflow for the in silico prediction of ADME/Tox properties.

Future Directions and Conclusion

Cyclopentylthiourea and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly as urease inhibitors for the treatment of H. pylori infections. The straightforward synthesis, potent biological activity, and favorable predicted pharmacokinetic profile make this scaffold an attractive starting point for further drug development efforts.

Future research should focus on:

-

Expanding the SAR studies to explore a wider range of substituents on both the cyclopentyl and acyl moieties to optimize urease inhibitory activity.

-

Conducting in vivo efficacy studies to validate the urease inhibitory activity and anti-H. pylori effects in animal models.

-

Performing comprehensive antimicrobial and anticancer screening of a diverse library of cyclopentylthiourea derivatives to uncover their full therapeutic potential.

-

Investigating the detailed mechanism of action for any identified antimicrobial or anticancer activities.

References

-

Unveiling the cyclopropyl appended acyl thiourea derivatives as antimicrobial, α-amylase and proteinase K inhibitors: Design, synthesis, biological evaluation, molecular docking, DFT and ADMET studies. PubMed. ([Link])

-

Targeting Urease: A Promising Adjuvant Strategy for Effective Helicobacter pylori Eradication. ACS Omega. ([Link])

-

The Development of Urease Inhibitors: What Opportunities Exist for Better Treatment of Helicobacter pylori Infection in Children?. MDPI. ([Link])

-

Synthesis and evaluation of the diarylthiourea analogs as novel anti-cancer agents. PubMed. ([Link])

-

Screening of novel carbohydrate-derived thioureas for antibacterial activity. SpringerLink. ([Link])

-

Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. MDPI. ([Link])

-

Anti-inflammatory cyclopentene derivatives from the inner bark of Tabebuia avellanedae. PubMed. ([Link])

-

Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents. PubMed. ([Link])

-

Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. PubMed. ([Link])

-

Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. MDPI. ([Link])

-

Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold. J-Stage. ([Link])

-

ADME Properties in Drug Discovery. BioSolveIT. ([Link])

-

Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives. PubMed. ([Link])

-

Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies. PubMed. ([Link])

-

Identification of Novel Urease Inhibitors by High-Throughput Virtual and in Vitro Screening. ACS Publications. ([Link])

-

Urease inhibition activities of the compounds (2a-2t) and standard inhibitor (thiourea). ResearchGate. ([Link])

-

Molecular Docking of Natural Phenolic Compounds for the Screening of Urease Inhibitors. PubMed. ([Link])

-

Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. MDPI. ([Link])

-

(PDF) Efficient Synthesis, Reactions and Anti-Inflammatory Evaluation of Novel Cyclopenta[d]thieno[2,3-b]pyridines and Their Related Heterocycles. ResearchGate. ([Link])

-

Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. National Institutes of Health. ([Link])

-

Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. National Institutes of Health. ([Link])

-

Thioureas and their cyclized derivatives: Synthesis, conformational analysis and antimicrobial evaluation | Request PDF. ResearchGate. ([Link])

-

Research Article Synthesis and Antibacterial Screening of Some 1-Aroyl-3-aryl Thiourea Derivatives. ResearchGate. ([Link])

-

The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression. Frontiers. ([Link])

-

In silico studies of urease inhibitors to explore ligand-enzyme interactions. Taylor & Francis Online. ([Link])

-

Cyclopentyl-linked N-Acylthioureas as Promising Urease Inhibitors: Insights from in vitro Bioassay, Structure-activity Relationships and Computational Analysis. PubMed. ([Link])

-

New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. National Institutes of Health. ([Link])

-

Cyclopentyl-linked N-Acylthioureas as Promising Urease Inhibitors: Insights from in vitro Bioassay, Structure-activity Relationships and Computational Analysis. ResearchGate. ([Link])

-

Cyclopentyl-linked N-Acylthioureas as Promising Urease Inhibitors: Insights from in vitro Bioassay, Structure-activity Relationships and Computational Analysis.. R Discovery. ([Link])

Sources

- 1. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Synthesis and evaluation of the diarylthiourea analogs as novel anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory properties of cryptolepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Unveiling the cyclopropyl appended acyl thiourea derivatives as antimicrobial, α-amylase and proteinase K inhibitors: Design, synthesis, biological evaluation, molecular docking, DFT and ADMET studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of a novel series of anti-inflammatory and anti-oxidative phospholipid oxidation products containing the cyclopentenone moiety in vitro and in vivo: Implication in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

In silico prediction of Cyclopentylthiourea ADMET properties.

An In-Depth Technical Guide to the In Silico Prediction of Cyclopentylthiourea ADMET Properties

Abstract

The journey of a novel chemical entity from discovery to a marketed drug is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic and safety profiles. Early and accurate assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore paramount. This guide provides a comprehensive, technically-grounded framework for the in silico prediction of the ADMET profile of Cyclopentylthiourea, a molecule of interest in medicinal chemistry. We will dissect the computational methodologies, from foundational drug-likeness assessments to specific toxicity endpoint predictions, offering both the theoretical underpinnings and practical, step-by-step workflows. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to make informed, data-driven decisions in the early stages of drug discovery.

Introduction: The Imperative of Early ADMET Assessment

In the landscape of modern drug discovery, the "fail early, fail cheap" paradigm is a guiding principle.[1] The financial and temporal costs of late-stage drug candidate attrition are immense, often due to unforeseen issues with how a drug is processed by and affects the human body.[2] These pharmacokinetic (what the body does to the drug) and toxicodynamic (what the drug does to the body) properties are encapsulated by the ADMET acronym.

Cyclopentylthiourea (C6H12N2S, MW: 144.24 g/mol ) is a small molecule featuring a thiourea core, a scaffold present in various biologically active compounds.[3][4][5][6][7][8] Before committing significant resources to its synthesis, optimization, and in vitro/in vivo testing, a robust in silico evaluation can provide a critical first pass assessment of its potential.[1] Computational or in silico models use the chemical structure of a molecule to predict its ADMET properties, offering a rapid, cost-effective method to prioritize or deprioritize candidates.[1][9][10][11] This guide will walk through a comprehensive in silico ADMET evaluation of Cyclopentylthiourea, demonstrating the power and process of predictive modeling.

Foundational Analysis: Physicochemical Properties and Drug-Likeness

Before delving into complex biological interactions, we must first analyze the fundamental physicochemical properties of Cyclopentylthiourea. These properties are the primary determinants of a molecule's behavior and are the basis for many "drug-likeness" rules.

Lipinski's Rule of Five: A First Pass Filter for Oral Bioavailability

Formulated by Christopher A. Lipinski in 1997, the "Rule of Five" (Ro5) is a set of guidelines used to evaluate the potential for a compound to be an orally active drug in humans.[12][13] The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

-

Molecular Weight (MW) ≤ 500 Daltons

-

Hydrogen Bond Donors (HBD) ≤ 5 (sum of -NH and -OH groups)

-

Hydrogen Bond Acceptors (HBA) ≤ 10 (sum of N and O atoms)

These rules are based on the observation that the majority of orally administered drugs are relatively small and moderately lipophilic.[12]

Table 1: Predicted Physicochemical Properties and Lipinski's Rule Analysis for Cyclopentylthiourea

| Property | Predicted Value | Lipinski's Rule (≤) | Compliance |

| Molecular Weight | 144.24 g/mol [4] | 500 | Yes |

| XlogP | 0.8[5] | 5 | Yes |

| Hydrogen Bond Donors | 2 | 5 | Yes |

| Hydrogen Bond Acceptors | 2 | 10 | Yes |

| Violations | 0 | ≤ 1 | Pass |

Causality Insight: Cyclopentylthiourea fully complies with Lipinski's Rule of Five. This provides an initial, positive indication of its potential for good oral bioavailability. Its low molecular weight and balanced lipophilicity (LogP < 1) suggest it has the requisite properties to be absorbed from the gastrointestinal tract.

Caption: Lipinski's Rule of Five decision workflow for Cyclopentylthiourea.

ADMET Profile Prediction: A Multi-Parameter Assessment

With a favorable drug-likeness profile, we proceed to a more detailed prediction of specific ADMET endpoints. This is typically accomplished using Quantitative Structure-Activity Relationship (QSAR) models, which are mathematical models that relate a molecule's structure to a specific biological or chemical property.[3] Modern approaches heavily leverage machine learning and deep learning on large datasets of experimentally determined values.[16][17][18]

Absorption

-

Human Intestinal Absorption (HIA): This parameter predicts the percentage of a compound absorbed through the human gut. High HIA is crucial for oral drugs.

-

Caco-2 Permeability: The Caco-2 cell line is a model of the intestinal epithelium. High permeability in this model often correlates with good intestinal absorption.

Distribution

-

Blood-Brain Barrier (BBB) Penetration: Predicts whether a compound can cross the highly selective BBB to act on the central nervous system (CNS). This is desirable for CNS drugs but a liability for peripherally acting drugs.

-

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that pumps compounds out of cells, acting as a biological barrier.[19][20] Being a P-gp substrate can limit a drug's absorption and distribution (e.g., into the brain), while being an inhibitor can cause drug-drug interactions.[19][21]

Metabolism

-

Cytochrome P450 (CYP) Inhibition: CYPs are a superfamily of enzymes responsible for the metabolism of most drugs.[22][23] Inhibition of major isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4) is a primary cause of adverse drug-drug interactions.[24] Computational models can predict whether a compound is likely to inhibit these key enzymes.[16][24][25]

Excretion

-